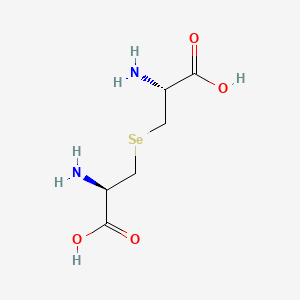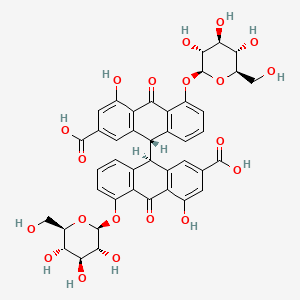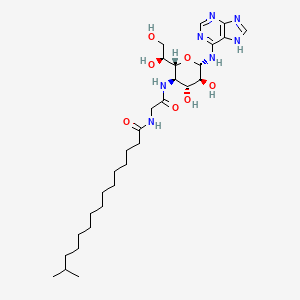
Scutellaréine
Vue d'ensemble
Description
La scutellareine est une flavone, un type de flavonoïde, que l’on retrouve dans diverses plantes médicinales, en particulier dans le genre Scutellaria. Elle est connue pour sa large gamme d’effets pharmacologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses . La scutellareine est également un métabolite important in vivo de la scutellarine, qui est dérivée de la plante Erigeron breviscapus .
Applications De Recherche Scientifique
Scutellarein has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Demonstrated potential in treating conditions such as inflammation, cancer, and cardiovascular diseases. .
Mécanisme D'action
La scutellareine exerce ses effets par le biais de diverses cibles et voies moléculaires :
Analyse Biochimique
Biochemical Properties
Scutellarein interacts with a panel of signaling pathways, such as NF-κB (nuclear factor kappa B)/MAPK (mitogen-activated protein kinase), IκBa (nuclear factor of kappa light polypeptide gene enhancer in B cells inhibitors alpha)/NF-κB, TRAF2 (tumor necrosis factor receptor-associated factor 2)/NF-κB, and PTEN (phosphatase and tension homologue deleted on chromosome 10)/Akt (protein kinase B)/NF-κB .
Cellular Effects
Scutellarein has shown positive results in neuron, liver, heart, lung, kidney, bone, and skin protective experiments, and human sperm function enhancement . Its underlying mechanism of action may relate to the apoptotic program and cytokine inhibition by regulating the aforementioned signaling pathways .
Molecular Mechanism
The molecular mechanism of Scutellarein involves regulating a panel of signaling pathways, including NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB . It exerts its effects at the molecular level through these interactions.
Temporal Effects in Laboratory Settings
Its wide range of pharmacological effects suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of Scutellarein in animal models are not mentioned in the available literature, its wide range of pharmacological effects suggests that it may have varying effects at different dosages .
Metabolic Pathways
The metabolic actions of Scutellarein were mostly based on the substitution of hydroxyl groups
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La scutellareine peut être synthétisée à partir du 3,4,5-triméthoxyphénol par une série de réactions comprenant l’acétylation, l’aldolization, la cyclisation et l’hydrolyse . Une autre méthode implique l’utilisation de bromure de benzyle pour remplacer sélectivement le groupe acétyle en C-7, suivie de la protection des groupes hydroxy en C-4’ et de la méthylation subséquente .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la scutellareine ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard qui peuvent être mises à l’échelle pour la production industrielle. Les étapes clés comprennent la protection et la déprotection des groupes fonctionnels, ainsi que l’utilisation de catalyseurs pour améliorer le rendement et l’efficacité .
Analyse Des Réactions Chimiques
Types de réactions
La scutellareine subit diverses réactions chimiques, notamment :
Oxydation : La scutellareine peut être oxydée pour former des quinones et d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la scutellareine en sa dihydroflavone correspondante.
Substitution : Les réactions de substitution, en particulier celles impliquant les groupes hydroxy, sont courantes.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme le bromure de benzyle et le chlorométhylméthyléther sont utilisés pour les groupes protecteurs
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés méthylés, acétylés et hydroxylés de la scutellareine .
Applications de la recherche scientifique
La scutellareine a été largement étudiée pour ses applications thérapeutiques potentielles :
Chimie : Utilisé comme composé modèle dans l’étude de la chimie et de la synthèse des flavonoïdes.
Biologie : Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Médecine : A démontré un potentiel dans le traitement de maladies telles que l’inflammation, le cancer et les maladies cardiovasculaires. .
Comparaison Avec Des Composés Similaires
La scutellareine est similaire à d’autres flavonoïdes tels que :
Scutellarine : La forme glucuronide de la scutellareine, qui est hydrolysée en scutellareine in vivo.
Baïcaléine : Une autre flavone trouvée dans les espèces de Scutellaria, connue pour ses propriétés anti-inflammatoires et antioxydantes.
Apigénine : Une flavone aux effets anti-inflammatoires et anticancéreux similaires.
Unicité
La scutellareine est unique en raison de sa biodisponibilité plus élevée par rapport à la scutellarine et de ses effets pharmacologiques puissants, en particulier dans les activités neuroprotectrices et anti-inflammatoires .
Propriétés
IUPAC Name |
5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZRQGOGOXCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200946 | |
| Record name | Scutellarein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-53-3 | |
| Record name | Scutellarein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scutellarein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scutellarein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCUTELLAREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P460GTI853 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














